6-Methylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
6-Methylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Methylquinoline, a heterocyclic aromatic organic compound, stands as a pivotal scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and reactivity. It further delves into its significant applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The introduction of a methyl group at the 6-position of the quinoline nucleus imparts unique electronic and steric properties, influencing its reactivity and biological activity. 6-Methylquinoline, also known as p-toluquinoline, has emerged as a crucial intermediate in the synthesis of a diverse array of functional molecules, ranging from pharmaceuticals to fluorescent probes.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide aims to provide a holistic understanding of 6-Methylquinoline, from its fundamental characteristics to its practical applications in advanced research.
Chemical Structure and Physicochemical Properties
6-Methylquinoline is a member of the quinoline family of compounds.[6][7] Its structure consists of a quinoline core with a methyl group substituent at the C6 position.
Structural Representation
The chemical structure of 6-Methylquinoline can be represented in various formats:
-
IUPAC Name: 6-methylquinoline[6]
-
InChI: InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3[4][6][8][9]
Below is a 2D representation of the 6-Methylquinoline chemical structure.
Caption: 2D Chemical Structure of 6-Methylquinoline.
Physicochemical Properties
The physical and chemical properties of 6-Methylquinoline are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups, purification methods, and formulation development.
| Property | Value | Source |
| Molecular Weight | 143.18 g/mol | [4][6] |
| Appearance | Clear pale yellow liquid or oil | [4][6] |
| Melting Point | -22 °C (-8 °F) | [4][6][10][11] |
| Boiling Point | 258.6 °C (497.5 °F) at 760 mmHg | [4][6][11] |
| Density | 1.0654 g/mL at 20 °C (68 °F) | [4][11] |
| Solubility | Insoluble in water; soluble in benzene and ether | [4][11] |
| Flash Point | > 110 °C (> 230 °F) | [4][6][10][11] |
| Vapor Pressure | 3 mmHg at 23.9 °C (75 °F) | [4][11] |
| LogP | 2.57 | [4][6] |
| Refractive Index | 1.611 - 1.617 at 20 °C | [6][10] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 6-Methylquinoline.
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¹H NMR Spectroscopy: The proton NMR spectrum of 6-Methylquinoline exhibits characteristic signals for the aromatic protons of the quinoline ring system and the methyl group protons.[12][13]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring.[6][8]
-
Mass Spectrometry (MS): The mass spectrum typically shows a prominent molecular ion peak corresponding to the molecular weight of 6-Methylquinoline.[6][9]
Synthesis and Reactivity
The synthesis of 6-Methylquinoline is most classically achieved through the Skraup synthesis. This method involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.
Skraup Synthesis of 6-Methylquinoline
The Skraup synthesis is a robust method for the preparation of quinolines. For 6-Methylquinoline, the reaction starts with p-toluidine.
Reaction Scheme:
p-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methylquinoline
Causality behind Experimental Choices:
-
p-Toluidine: The choice of p-toluidine as the starting material directly leads to the formation of the 6-methyl substituted quinoline ring. The position of the methyl group on the final product is determined by its position on the starting aniline derivative.
-
Glycerol: Glycerol serves as the source for the three-carbon unit (acrolein) required to form the pyridine ring of the quinoline system. It dehydrates in the presence of concentrated sulfuric acid to form acrolein in situ.
-
Sulfuric Acid: Concentrated sulfuric acid acts as both a dehydrating agent to form acrolein from glycerol and as a catalyst for the cyclization reaction.
-
Oxidizing Agent: An oxidizing agent, traditionally nitrobenzene corresponding to the aniline used (in this case, p-nitrotoluene), is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline product. Modern modifications often use less hazardous oxidizing agents like arsenic pentoxide or ferrous sulfate as a moderator.[4][15][16]
Caption: Workflow of the Skraup Synthesis for 6-Methylquinoline.
Experimental Protocol: Modified Skraup Synthesis
This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Materials:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (as a moderator)
-
p-Nitrotoluene (oxidizing agent)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add p-toluidine and glycerol.
-
Addition of Moderator: Add ferrous sulfate heptahydrate to the mixture with stirring. This helps to control the exothermic nature of the reaction.
-
Acid and Oxidant Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel while cooling the flask in an ice bath. Once the acid is added, add p-nitrotoluene.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically around 130-150 °C) and maintain it for several hours with vigorous stirring. The reaction is often vigorous, and careful temperature control is essential.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in a well-ventilated fume hood as it is highly exothermic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure 6-Methylquinoline.
Self-Validating System: The purity of the synthesized 6-Methylquinoline should be confirmed by comparing its physicochemical properties (boiling point, refractive index) and spectroscopic data (NMR, IR, MS) with literature values.
Chemical Reactivity
6-Methylquinoline undergoes reactions characteristic of both the quinoline ring and the methyl group. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution reactions, with the position of substitution influenced by the directing effects of the fused rings and the methyl group. The methyl group can be oxidized or undergo condensation reactions. For instance, 6-Methylquinoline can be oxidized to 6-methylquinoline 1-oxide.[17]
Applications in Research and Drug Development
6-Methylquinoline is a valuable precursor in the synthesis of a wide range of functional molecules.[5]
Pharmaceutical Development
The 6-methylquinoline scaffold is present in a variety of compounds investigated for their therapeutic potential. Its derivatives have been explored for:
-
Anticancer Activity: Certain 6-methylquinoline derivatives have been synthesized and evaluated for their potential to inhibit the proliferation of cancer cells.[4][5] The quinoline core is a key pharmacophore in several approved and experimental anticancer drugs.
-
Antimicrobial Properties: Derivatives of 6-methylquinoline have shown activity against various bacterial and fungal strains.[4] The lipophilicity imparted by the methyl group can influence the compound's ability to penetrate microbial cell membranes.
-
Anti-inflammatory Effects: The quinoline ring system is also found in compounds with anti-inflammatory properties, and 6-methylquinoline serves as a starting point for the synthesis of such molecules.[5]
Fluorescent Probes and Dyes
6-Methylquinoline is used in the synthesis of fluorescent dyes.[5] Quaternization of the quinoline nitrogen with alkyl halides can lead to the formation of quinolinium salts, which often exhibit fluorescence. These dyes can be designed to be sensitive to their environment, such as pH or the presence of specific ions, making them useful as fluorescent probes in biological imaging and analytical chemistry.[4] For example, they have been used to develop fluorescent probes for the determination of chloride in biological systems.
Organic Synthesis
As a versatile chemical intermediate, 6-Methylquinoline is employed in the synthesis of more complex molecules in various fields of organic chemistry.[5] Its reactivity allows for further functionalization to build intricate molecular architectures.
Safety and Handling
6-Methylquinoline should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[6][10][11] It may be absorbed through the skin.[6][11] It is also sensitive to prolonged exposure to light.[6][11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[6][11] Protect from light.[6]
-
Toxicology: While it is used as a flavoring agent at very low levels and is not considered a safety concern at current intake levels in food, in its concentrated form it is toxic.[6][18] Some studies have investigated its genotoxicity.[19][20]
Conclusion
6-Methylquinoline is a compound of significant interest due to its versatile chemical nature and the broad range of biological activities exhibited by its derivatives. Its established synthesis routes, particularly the Skraup synthesis, make it an accessible building block for both academic research and industrial applications. The continued exploration of 6-methylquinoline-based compounds is expected to yield novel discoveries in drug development, materials science, and analytical chemistry. This guide has provided a comprehensive overview of its core properties and applications, intended to empower researchers in their scientific endeavors.
References
-
PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 6-Methylquinoline (91-62-3). Chemical Effects in Biological Systems. Retrieved from [Link]
-
Food Safety Commission of Japan. (n.d.). Risk Assessment Report 6-Methylquinoline (Food Additive). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]
- LaVoie, E. J., Shigematsu, A., & Rivenson, A. (1984). Genotoxicity of fluoroquinolines and methylquinolines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from [Link]
- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705.
-
FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Methylquinoline - 13C NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Methylquinoline - 1H NMR. Retrieved from [Link]
- Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
PharmaCompass. (n.d.). 6-METHYLQUINOLINE. Retrieved from [Link]
- Elderfield, R. C., & Siegel, M. (1941). Some Derivatives of 6-Methylquinoline. Journal of the American Chemical Society, 63(11), 3143-3144.
- Kumar, S., & Bawa, S. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 12(40), 26161–26182.
- Kumar, A., & Chawla, P. A. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
-
Gupta, H., Singh, P., & Kumar, R. (2022). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]
- 8. Quinoline, 6-methyl- [webbook.nist.gov]
- 9. Quinoline, 6-methyl- [webbook.nist.gov]
- 10. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]
- 11. 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. scispace.com [scispace.com]
- 16. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 17. 6-Methylquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 18. fsc.go.jp [fsc.go.jp]
- 19. 6-Methylquinoline (91-62-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 20. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
